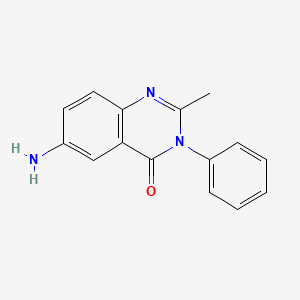![molecular formula C13H12O5 B3175913 2-[(4-甲基-2-氧代-2H-色满-7-基)氧基]丙酸 CAS No. 96078-23-8](/img/structure/B3175913.png)
2-[(4-甲基-2-氧代-2H-色满-7-基)氧基]丙酸
描述
This compound is a derivative of coumarin, which is a fragrant organic chemical compound in the benzopyrone chemical class .
Synthesis Analysis
The synthesis of this compound involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . Subsequently, modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride was carried out .Molecular Structure Analysis
The molecular structure of this compound has been evaluated by means of NMR and IR spectroscopy . The compound has a linear formula of C13H12O5 and a molecular weight of 248.238 .Chemical Reactions Analysis
The compound has been used in the synthesis of photoactive derivatives of cellulose . The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Physical And Chemical Properties Analysis
The compound has been shown to be transparent in the NIR region . The type of solvent had a strong effect on quantum yield. The compound displayed the maximum quantum yield in ethanol due to good interaction with ethanol and the formation of ring-opened amide form of rhodamine group .科学研究应用
Synthesis of Photoactive Cellulose Derivatives
This compound has been used in the synthesis of photoactive cellulose derivatives . The esterification of cellulose with this compound results in water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties . The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes can be used to control the properties of these new polysaccharide derivatives .
Design of Smart Materials
The photochemistry observed in the photoactive cellulose derivatives can be used in the design of smart materials . Light-sensitive polymers provide the basis for a number of specialized applications and are employed in various smart materials .
Light-Triggered Biological Processes
The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes can be used in light-triggered biological processes . These processes include vision, photosynthesis, photomorphogenesis, and photomovement at various biological levels .
Tailoring Advanced Materials
Due to their extraordinary ability for structure formation by supramolecular interactions of variable types, polysaccharides can be used to tailor advanced materials . The photosensitive polysaccharide derivatives synthesized using this compound can be used in this application .
Flocculation Agents in Industrial Fields
Cationic polyelectrolytes derived from polysaccharides display unconventional properties and are currently in the focus of research as flocculation agents in several industrial fields .
Synthesis of Photosensitive Polysaccharide Derivatives
This compound is used in the synthesis of photosensitive polysaccharide derivatives . These derivatives are decorated with minor amounts of photoactive substituents .
作用机制
Target of Action
It is known that the compound is used in the synthesis of photoactive derivatives of cellulose . These derivatives are water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .
Mode of Action
The compound interacts with its targets through a process of esterification. The biopolymer cellulose is mildly esterified with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This results in the formation of photoactive derivatives of cellulose .
Biochemical Pathways
The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes is a key process . This photochemistry may be used to control the properties of the new polysaccharide derivatives and is thus of interest in the design of smart materials .
Result of Action
The primary result of the action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is the formation of water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties . These photoactive derivatives of cellulose can undergo light-triggered photodimerization . This process can be used to control the properties of the new polysaccharide derivatives, making them potentially useful in the design of smart materials .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid. For instance, the light conditions in the environment can trigger the photodimerization of the chromene moieties of the photoactive polyelectrolytes .
未来方向
属性
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-5-12(14)18-11-6-9(3-4-10(7)11)17-8(2)13(15)16/h3-6,8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYRIQUHULSYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193050 | |
| Record name | 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid | |
CAS RN |
96078-23-8 | |
| Record name | 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96078-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B3175840.png)


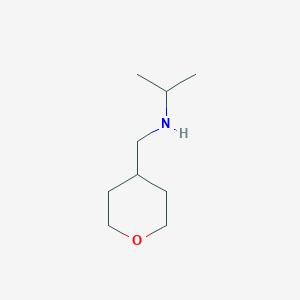
![[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3175859.png)



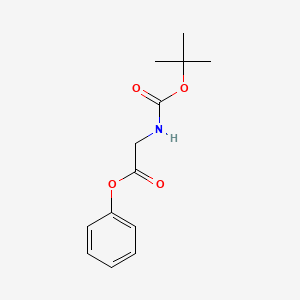
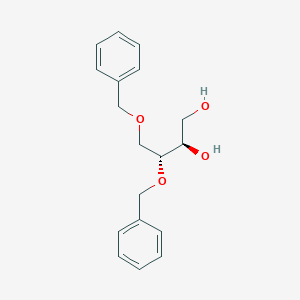
![4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3175898.png)
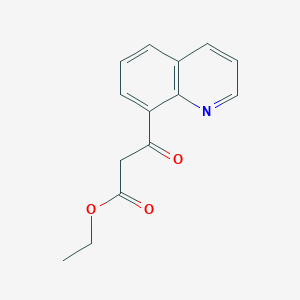
![5-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B3175918.png)
